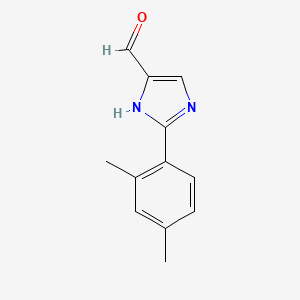
2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a dihydropyridazine ring, and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the dihydropyridazine ring
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The dihydropyridazine ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dihydropyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid include other pyridazine derivatives with different substituents on the phenyl ring or variations in the dihydropyridazine ring structure. Some examples are:
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(3-Methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H7FN2O3 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17) |
Clave InChI |
GLJRFUNSSPJKNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


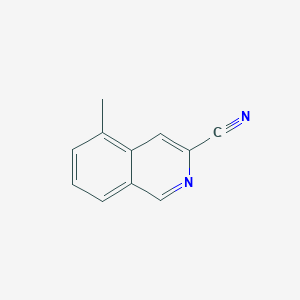

![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
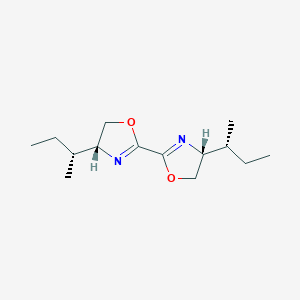
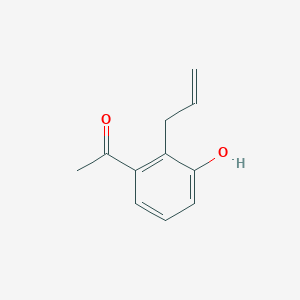

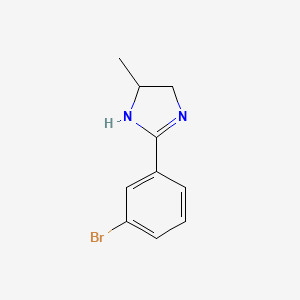
![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)

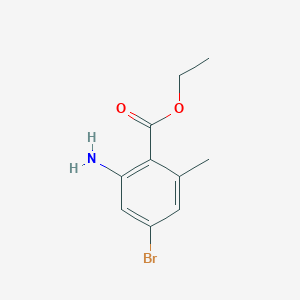
![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
